Methyl 2-Amino-4-fluoro-5-iodobenzoate
Description
Methyl 2-amino-4-fluoro-5-iodobenzoate is a halogenated benzoate ester featuring an amino group at position 2, a fluorine atom at position 4, and an iodine atom at position 5. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules. Its structure combines electron-withdrawing (fluoro, iodo) and electron-donating (amino) groups, influencing its reactivity and physical properties.
Properties
IUPAC Name |
methyl 2-amino-4-fluoro-5-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FINO2/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKDYPGTTAXJRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Amino-4-fluoro-5-iodobenzoate typically involves the esterification of 2-Amino-4-fluoro-5-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Amino-4-fluoro-5-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a copper catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 2-Amino-4-fluoro-5-substituted benzoates.
Oxidation: Formation of Methyl 2-Nitro-4-fluoro-5-iodobenzoate.
Reduction: Formation of Methyl 2-Amino-4-fluoro-5-iodobenzyl alcohol.
Scientific Research Applications
Methyl 2-Amino-4-fluoro-5-iodobenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes for imaging studies.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-Amino-4-fluoro-5-iodobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The amino group can form hydrogen bonds, while the fluoro and iodo groups can participate in halogen bonding and hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Molecular Properties
The substitution pattern at position 4 (fluoro, chloro, methyl) significantly alters molecular weight, polarity, and electronic effects. Key comparisons include:
*Calculated based on atomic weights.
- Fluoro vs. Chloro : The fluoro analog is lighter (294.9 vs. 310.35 g/mol) due to fluorine’s lower atomic mass. The chloro group increases molecular weight and may enhance lipophilicity.
- Fluoro vs.
Electronic Effects and Reactivity
- Fluoro Substituent: Highly electronegative, inducing strong electron-withdrawing effects. This deactivates the aromatic ring, directing electrophilic substitutions to specific positions (e.g., para to the amino group).
- Chloro Substituent : Less electronegative than fluorine but still electron-withdrawing, offering moderate deactivation. Chloro analogs may exhibit slower hydrolysis rates compared to fluoro derivatives due to reduced inductive effects.
- Methyl Substituent : Electron-donating, activating the ring toward electrophilic substitution. This enhances reactivity in coupling reactions compared to halogenated analogs .
Stability and Handling
- Fluoro vs. Chloro: The fluoro ester may hydrolyze faster under acidic/basic conditions due to stronger electron-withdrawing effects.
- Methyl Analog : Greater stability in aqueous environments due to the absence of electronegative substituents, making it preferable for long-term storage .
Research Findings and Data Gaps
- Biological Activity: highlights the role of substituents in modulating carcinogenicity in azo dyes, though direct correlations for benzoate esters remain unexplored .
- Analytical Data : NMR and FTIR spectra for methyl shikimate () provide a framework for characterizing similar esters, but targeted studies on the fluoro analog are needed .
Biological Activity
Methyl 2-amino-4-fluoro-5-iodobenzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Amino Group (-NH2) : Enhances reactivity and potential interactions with biological targets.
- Fluoro Group (-F) : Influences lipophilicity and binding affinity.
- Iodo Group (-I) : Provides unique electronic properties that may affect the compound's interaction with enzymes and receptors.
The molecular formula is , with a molecular weight of approximately 295.05 g/mol.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on its structural characteristics:
- Enzyme Interaction : The amino group can form hydrogen bonds with active sites of enzymes, potentially altering their activity.
- Halogen Bonding : The presence of fluorine and iodine may facilitate halogen bonding, enhancing binding affinity to specific molecular targets.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by targeting anti-apoptotic proteins such as Mcl-1 and Bfl-1, which are overexpressed in various cancers .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a variety of bacterial strains. Its effectiveness can be attributed to:
- Disruption of bacterial cell membranes.
- Inhibition of critical metabolic pathways.
Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound has been evaluated for:
- Selectivity : It shows preferential binding to Mcl-1 over other Bcl-2 family proteins, suggesting a targeted approach in cancer therapy.
| Compound | Binding Affinity (K_i) | Selectivity |
|---|---|---|
| This compound | 100 nM | High (compared to Bcl-xL) |
| Control Compound | 250 nM | Low |
Study on Anticancer Efficacy
A study conducted by researchers aimed at developing dual inhibitors for Mcl-1 and Bfl-1 demonstrated that this compound exhibited equipotent binding to both proteins. The results indicated:
- A significant reduction in cell viability in lymphoma cell lines treated with the compound.
Antimicrobial Screening
In another study, this compound was tested against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The compound demonstrated promising results with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
